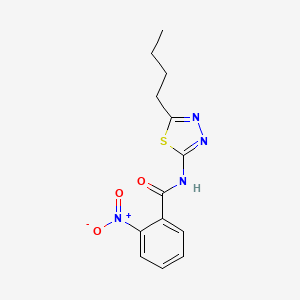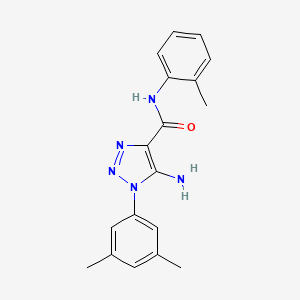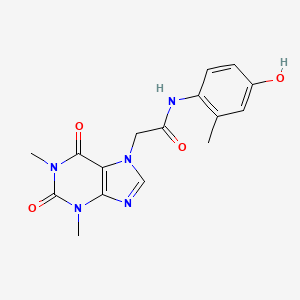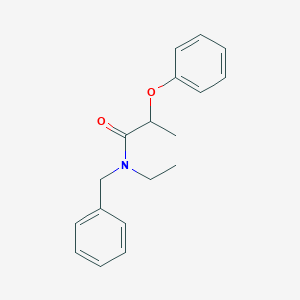
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide, also known as BNTD, is a chemical compound that has been extensively studied for its potential applications in scientific research. BNTD is a member of the thiadiazole family of compounds, which have been shown to have a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of several kinases, including ERK1/2 and JNK. Additionally, this compound has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, this compound has been shown to have anti-oxidant and anti-apoptotic effects. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is its high potency and selectivity. This compound has been shown to have a low toxicity profile, making it a promising candidate for further development. However, one of the major limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide. One area of research is in the development of this compound analogs with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Conclusion
In conclusion, this compound is a promising compound with a wide range of potential applications in scientific research. Its high potency and selectivity make it a promising candidate for further development, particularly in the field of cancer therapy. However, further research is needed to fully understand its mechanism of action and to identify its molecular targets.
Métodos De Síntesis
The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide involves the reaction of 2-nitrobenzoyl chloride with 5-butyl-1,3,4-thiadiazole-2-amine in the presence of a base. The reaction yields this compound as a yellow solid, which can be purified using standard techniques.
Aplicaciones Científicas De Investigación
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-2-3-8-11-15-16-13(21-11)14-12(18)9-6-4-5-7-10(9)17(19)20/h4-7H,2-3,8H2,1H3,(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNDRZNUDVGIFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![diethyl 2,2'-{thiobis[(1-oxo-3,1-propanediyl)imino]}bis(4-methyl-1,3-thiazole-5-carboxylate)](/img/structure/B4939027.png)



![N-[1-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-2-phenylacetamide](/img/structure/B4939053.png)
![N-[2-(4-fluorophenyl)ethyl]-3-methoxybenzamide](/img/structure/B4939054.png)
![(4-chlorophenyl)[2-(4-ethyl-1-piperazinyl)-5-nitrophenyl]methanone](/img/structure/B4939063.png)
![5-{2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4939071.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4939075.png)

![N-(4-fluorophenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4939084.png)
![4-({4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B4939089.png)
![1,1-dichloro-1a-(4-methoxyphenyl)-7-(2-thienyl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene](/img/structure/B4939102.png)
![N-{3-[(4-chlorophenyl)amino]-2-quinoxalinyl}-4-methylbenzenesulfonamide](/img/structure/B4939116.png)
